Reaktionsbedingungen

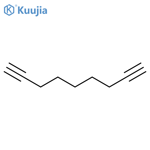

1.1 Solvents: Tetrahydrofuran , Water ; 6 - 10 s, 20 °C; 1 w, 20 °C

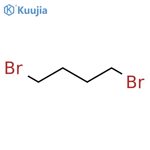

2.1 Catalysts: Ammonium fluoride Solvents: Methanol , Water ; 4 d, pH 6, 65 - 70 °C

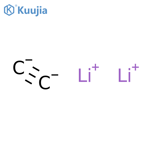

3.1 Reagents: Methyllithium , Lithium bromide Solvents: Diethyl ether , Pentane , Tetrahydrofuran ; -50 °C; 2 h, rt

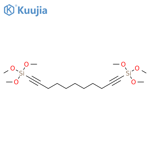

3.2 Solvents: Tetrahydrofuran ; -70 °C; 4 h, rt

4.1 Solvents: Tetrahydrofuran , Water ; 6 - 10 s, 20 °C; 1 w, 20 °C

5.1 Catalysts: Ammonium fluoride Solvents: Methanol , Water ; 4 d, pH 6, 65 - 70 °C

6.1 Reagents: Methyllithium , Lithium bromide Solvents: Diethyl ether , Pentane , Tetrahydrofuran ; -50 °C; 2 h, rt

6.2 Solvents: Tetrahydrofuran ; -70 °C; 4 h, rt

7.1 Solvents: Tetrahydrofuran , Water ; 6 - 10 s, 20 °C; 1 w, 20 °C

8.1 Catalysts: Ammonium fluoride Solvents: Methanol , Water ; 4 d, pH 6, 65 - 70 °C

Referenz

Hybrid Organic-Inorganic Xerogel Access to Meso- and Microporous Silica by Thermal and Chemical Treatment

Boury, Bruno; et al,

Chemistry of Materials,

1999,

11(2),

281-291